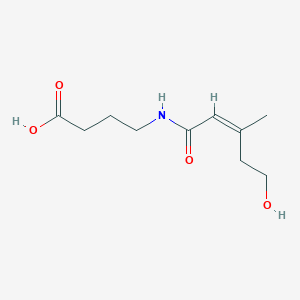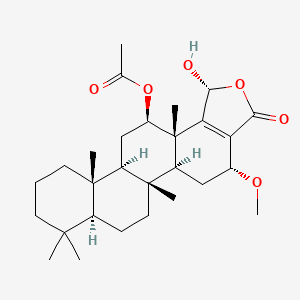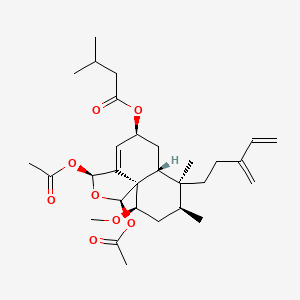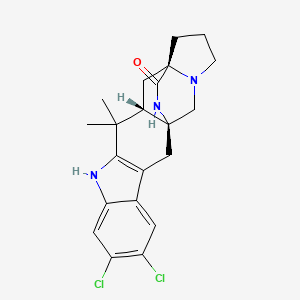
8-pCPT-2'-O-Me-cAMP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-Chlorophenylthio)-2’-O-methyladenosine-3’,5’-cyclic monophosphate, commonly known as 8-pCPT-2’-O-Me-cAMP, is a synthetic analog of cyclic adenosine monophosphate (cAMP). This compound is specifically designed to activate the exchange protein directly activated by cAMP (Epac) without affecting protein kinase A (PKA). It is widely used in scientific research to study the Epac-mediated signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Chlorophenylthio)-2’-O-methyladenosine-3’,5’-cyclic monophosphate involves multiple steps. The key steps include the introduction of the 4-chlorophenylthio group at the 8-position of the adenine ring and the methylation of the 2’-hydroxy group of the ribose moiety. The cyclic phosphate group is then introduced to form the final cyclic monophosphate structure. The reaction conditions typically involve the use of protecting groups, selective deprotection, and coupling reactions under anhydrous conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of 8-(4-Chlorophenylthio)-2’-O-methyladenosine-3’,5’-cyclic monophosphate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
8-(4-Chlorophenylthio)-2’-O-methyladenosine-3’,5’-cyclic monophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: The 4-chlorophenylthio group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like thiols or amines under basic conditions.
Major Products
The major products formed from these reactions include various analogs of 8-(4-Chlorophenylthio)-2’-O-methyladenosine-3’,5’-cyclic monophosphate with modified functional groups, which can be used to study different aspects of Epac signaling.
Scientific Research Applications
8-(4-Chlorophenylthio)-2’-O-methyladenosine-3’,5’-cyclic monophosphate is extensively used in scientific research due to its specificity for Epac activation. Some key applications include:
Chemistry: Used as a tool to study the chemical properties and reactivity of cyclic nucleotides.
Industry: Utilized in the development of new drugs targeting Epac-related pathways.
Mechanism of Action
8-(4-Chlorophenylthio)-2’-O-methyladenosine-3’,5’-cyclic monophosphate exerts its effects by selectively activating Epac, a guanine nucleotide exchange factor. Upon binding to Epac, the compound induces a conformational change that activates the small GTPases Rap1 and Rap2. This activation leads to various downstream effects, including the regulation of calcium signaling, cell adhesion, and insulin secretion .
Comparison with Similar Compounds
8-(4-Chlorophenylthio)-2’-O-methyladenosine-3’,5’-cyclic monophosphate is unique in its high specificity for Epac activation without affecting PKA. Similar compounds include:
8-Bromoadenosine-3’,5’-cyclic monophosphate (8-Br-cAMP): Activates both Epac and PKA.
8-(4-Chlorophenylthio)adenosine-3’,5’-cyclic monophosphate (8-pCPT-cAMP): Activates Epac but with less specificity compared to 8-(4-Chlorophenylthio)-2’-O-methyladenosine-3’,5’-cyclic monophosphate.
The uniqueness of 8-(4-Chlorophenylthio)-2’-O-methyladenosine-3’,5’-cyclic monophosphate lies in its ability to selectively activate Epac, making it a valuable tool for studying Epac-specific signaling pathways.
Properties
Molecular Formula |
C17H17ClN5O6PS |
|---|---|
Molecular Weight |
485.8 g/mol |
IUPAC Name |
9-[(4aR,6R,7R,7aR)-2-hydroxy-7-methoxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-(4-chlorophenyl)sulfanylpurin-6-amine |
InChI |
InChI=1S/C17H17ClN5O6PS/c1-26-13-12-10(6-27-30(24,25)29-12)28-16(13)23-15-11(14(19)20-7-21-15)22-17(23)31-9-4-2-8(18)3-5-9/h2-5,7,10,12-13,16H,6H2,1H3,(H,24,25)(H2,19,20,21)/t10-,12-,13-,16-/m1/s1 |
InChI Key |
BCGHHRAUZWOTNH-XNIJJKJLSA-N |
Isomeric SMILES |
CO[C@@H]1[C@H]2[C@@H](COP(=O)(O2)O)O[C@H]1N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N |
Canonical SMILES |
COC1C2C(COP(=O)(O2)O)OC1N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N |
Synonyms |
8-(4-chloro-phenylthio)-2'-O-methyladenosine-3'-5'-cyclic monophosphate 8-pCPT-2'-O-Me-cAMP 8CPT-2Me-cAMP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(6S,8R,9S,17R,23R)-2,6,9,30-tetrahydroxy-8-[(2S,5S,6R)-5-[(2S,4R,5R,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-1(32),2,5(10),12,19,21(29),30-heptaene-4,28-dione](/img/structure/B1243980.png)


![3-[3-Fluoro-5-(5-pyridin-2-yl-tetrazol-2-yl)-phenyl]-4-methyl-pyridine](/img/structure/B1243985.png)

![4-tert-Butylsulfonylcalix[4]arene](/img/structure/B1243988.png)
![(1aS,4aR,8aR)-4a,8,8-trimethyl-1a,5,6,7-tetrahydro-1H-cyclopropa[j]naphthalen-2-one](/img/structure/B1243990.png)

![1-[3-(4-Octylphenoxy)-2-oxopropyl]indole-5-carboxylic acid](/img/structure/B1243993.png)


